molecular formula C17H24N2O B5439772 N,N-diallyl-N'-(4-butylphenyl)urea

N,N-diallyl-N'-(4-butylphenyl)urea

Cat. No.: B5439772
M. Wt: 272.4 g/mol
InChI Key: FNBYXCVPHKAAQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diallyl-N’-(4-butylphenyl)urea is an organic compound that belongs to the class of N-substituted ureas This compound is characterized by the presence of two allyl groups and a butylphenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-N’-(4-butylphenyl)urea can be achieved through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of N,N-diallylamine with 4-butylphenyl isocyanate under mild conditions. The reaction typically proceeds in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in good yield .

Industrial Production Methods

For industrial-scale production, the synthesis of N,N-diallyl-N’-(4-butylphenyl)urea can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of environmentally friendly solvents and catalysts can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N,N-diallyl-N’-(4-butylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The allyl groups can participate in nucleophilic substitution reactions, where the allylic hydrogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid, osmium tetroxide

    Reduction: lithium aluminum hydride

    Substitution: nucleophiles like thiols, amines, or halides

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Corresponding amines

    Substitution: Allyl-substituted derivatives

Scientific Research Applications

N,N-diallyl-N’-(4-butylphenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diallyl-N’-(4-butylphenyl)urea involves its interaction with specific molecular targets. The allyl groups can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or disrupt protein-protein interactions, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diallyl-N’-(4-methylphenyl)urea
  • N,N-diallyl-N’-(4-ethylphenyl)urea
  • N,N-diallyl-N’-(4-propylphenyl)urea

Uniqueness

N,N-diallyl-N’-(4-butylphenyl)urea is unique due to the presence of the butyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-(4-butylphenyl)-1,1-bis(prop-2-enyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-4-7-8-15-9-11-16(12-10-15)18-17(20)19(13-5-2)14-6-3/h5-6,9-12H,2-4,7-8,13-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBYXCVPHKAAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.